

HPLC and GC-MS analytical methods for 4-Bromo-2,6-diaminopyridine

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Compound of Interest

Compound Name: **4-Bromo-2,6-diaminopyridine**

Cat. No.: **B109475**

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An increasing demand exists for robust and reliable analytical methods for the quantification and identification of **4-Bromo-2,6-diaminopyridine**, a key intermediate in pharmaceutical synthesis. This document provides detailed application notes and protocols for the analysis of **4-Bromo-2,6-diaminopyridine** using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are tailored for researchers, scientists, and drug development professionals requiring accurate and precise analytical characterization.

Physicochemical Properties of 4-Bromo-2,6-diaminopyridine

A summary of the key physicochemical properties of **4-Bromo-2,6-diaminopyridine** is presented below. These properties are essential for the development of suitable analytical methods.

Property	Value	Source
Molecular Formula	C ₅ H ₆ BrN ₃	PubChem[1][2]
Molecular Weight	188.03 g/mol	PubChem[1][2]
Predicted XlogP	0.8	PubChem[1]
Monoisotopic Mass	186.97451 Da	PubChem[1]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a suitable technique for the quantification of **4-Bromo-2,6-diaminopyridine**, offering excellent resolution and sensitivity. Aromatic amines are well-separated using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and a buffer.

Application Note: HPLC Analysis

This method is designed for the quantification of **4-Bromo-2,6-diaminopyridine** in bulk drug substances and reaction mixtures.

Chromatographic Conditions:

Parameter	Condition
Instrument	HPLC system with UV Detector
Column	C18 reverse-phase column (4.6 x 150 mm, 5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 μ L

Quantitative Data Summary:

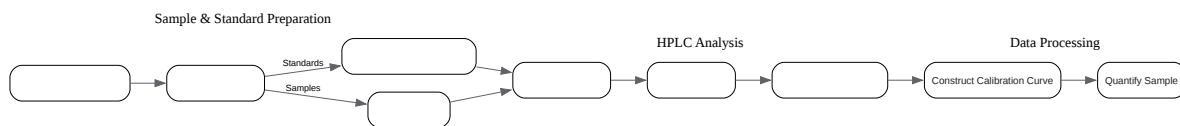
Parameter	Result
Retention Time	~ 5.8 min
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	0.1 μ g/mL
Limit of Quantification (LOQ)	0.3 μ g/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Experimental Protocol: HPLC

- Standard Preparation:
 - Accurately weigh approximately 10 mg of **4-Bromo-2,6-diaminopyridine** reference standard.
 - Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
 - Perform serial dilutions to prepare calibration standards ranging from 0.5 μ g/mL to 100 μ g/mL.
- Sample Preparation:
 - Accurately weigh a sample containing **4-Bromo-2,6-diaminopyridine**.
 - Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
 - Filter the solution through a 0.45 μ m syringe filter prior to injection.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

- Inject the prepared standards and samples.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **4-Bromo-2,6-diaminopyridine** in the samples from the calibration curve.

HPLC Workflow Diagram



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Caption: HPLC analytical workflow for **4-Bromo-2,6-diaminopyridine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For halogenated pyridines, a non-polar capillary column is often effective.

Application Note: GC-MS Analysis

This method is suitable for the identification of **4-Bromo-2,6-diaminopyridine** and the analysis of volatile impurities.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition
Instrument	GC-MS System
Column	ZB-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent
Carrier Gas	Helium at 1.0 mL/min
Injector Temperature	250°C
Oven Program	100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	50-300 m/z

Quantitative and Qualitative Data Summary:

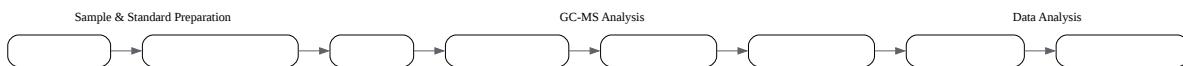
Parameter	Result
Retention Time	~ 10.2 min
Characteristic Ions (m/z)	187, 189 (M+), 108, 81
Limit of Detection (LOD)	1 ng/mL
Limit of Quantification (LOQ)	5 ng/mL

Experimental Protocol: GC-MS

- Standard Preparation:
 - Prepare a stock solution of **4-Bromo-2,6-diaminopyridine** reference standard in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

- Perform serial dilutions to prepare working standards for linearity and sensitivity assessment.
- Sample Preparation:
 - Dissolve the sample in the chosen solvent to a concentration suitable for GC-MS analysis.
 - Ensure the sample is free of non-volatile residues. If necessary, perform a liquid-liquid extraction or solid-phase extraction.
- GC-MS Analysis:
 - Inject 1 μ L of the prepared standard or sample into the GC-MS system.
 - Acquire data in full scan mode for qualitative analysis and impurity identification.
 - For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity, monitoring the characteristic ions.

GC-MS Workflow Diagram



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Caption: GC-MS analytical workflow for **4-Bromo-2,6-diaminopyridine**.

Conclusion

The presented HPLC and GC-MS methods provide robust and reliable approaches for the analytical characterization of **4-Bromo-2,6-diaminopyridine**. The HPLC method is well-suited for routine quantification and purity assessment, while the GC-MS method offers excellent capabilities for identification and analysis of volatile impurities. These protocols can be adapted

and validated by researchers and drug development professionals to meet their specific analytical needs.

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References

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